N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

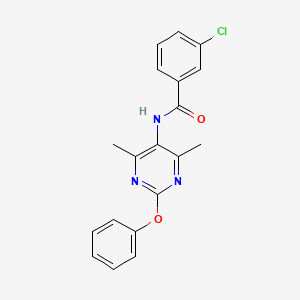

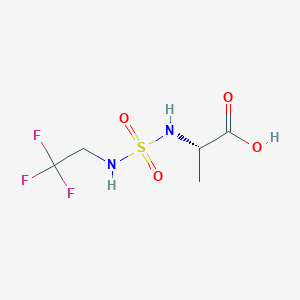

“N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide” is a novel organic compound. It is a derivative of thiophene, a very important class of heterocyclic compounds that have diverse applications in medicinal chemistry and material science . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties .

Molecular Structure Analysis

The molecular formula of this compound is C18H17NO4S. It is a derivative of thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the synthesis and detailed characterization of sulfonamide molecules, including their structural determination through spectroscopic methods and computational studies. For example, a study detailed the synthesis and characterization of a newly synthesized sulfonamide molecule, exploring its electronic and structural properties through density functional theory (DFT) calculations and spectroscopic analysis. This study provides foundational knowledge on the molecular structure and potential reactivity of similar sulfonamide compounds (Murthy et al., 2018).

Catalytic Applications

Sulfonamide derivatives have shown potential in catalytic applications. A study on the C-H bond activation and borylation of furans and thiophenes, catalyzed by a complex containing a sulfonamide ligand, demonstrated the utility of these compounds in facilitating chemical transformations. This work highlights the versatility of sulfonamide derivatives in catalysis and their role in developing more efficient synthetic pathways (Hatanaka et al., 2010).

Biochemical Evaluation

Another area of application is in the biochemical evaluation of sulfonamide derivatives for therapeutic purposes. Various studies have synthesized and evaluated sulfonamide derivatives as inhibitors of enzymes or receptors, demonstrating their potential as therapeutic agents. For instance, derivatives have been assessed for their cyclooxygenase inhibition, highlighting their potential in developing anti-inflammatory drugs (Hashimoto et al., 2002).

Materials Science Applications

In materials science, sulfonamide compounds have been utilized in the synthesis of novel materials with potential applications in dye-sensitized solar cells and other energy-related technologies. The effect of different conjugated linkers on the performance of phenothiazine-based dye-sensitized solar cells was studied, indicating the influence of structural variations in sulfonamide derivatives on device efficiency (Kim et al., 2011).

properties

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-methyl-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S2/c1-3-10-25-17-8-7-16(12-14(17)2)28(23,24)21-13-15-6-9-19(27-15)20(22)18-5-4-11-26-18/h4-9,11-12,20-22H,3,10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDSELQLHOAJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(prop-2-yn-1-yl)amine](/img/structure/B2837064.png)

![(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2837073.png)

![N-[2-(benzotriazol-1-yl)-1,2-diphenylethyl]aniline](/img/structure/B2837074.png)

![N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2837075.png)

![2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2837086.png)